molecular formula C7H12O2 B6204166 1,2,2-trimethylcyclopropane-1-carboxylic acid CAS No. 102548-13-0

1,2,2-trimethylcyclopropane-1-carboxylic acid

Cat. No.: B6204166
CAS No.: 102548-13-0
M. Wt: 128.2
InChI Key:
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Description

1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods:

    Cyclopropanation of Alkenes: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper. For example, the reaction of 2,2-dimethylpropene with diazomethane can yield 1,2,2-trimethylcyclopropane, which can then be oxidized to the carboxylic acid.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable precursor, followed by cyclization and oxidation. For instance, the reaction of 2-bromo-2-methylpropane with magnesium to form the Grignard reagent, followed by reaction with ethyl chloroformate, can lead to the formation of the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Esters, amides, and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various halogenated or alkylated cyclopropane derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring’s strain and the carboxylic acid group’s reactivity play crucial roles in its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the additional methyl groups, resulting in different reactivity and properties.

    1,1,2-Trimethylcyclopropane-1-carboxylic acid: Differently substituted, leading to variations in chemical behavior and applications.

    2,2-Dimethylcyclopropane-1-carboxylic acid: Another isomer with distinct structural and functional characteristics.

Uniqueness

1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

102548-13-0

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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